N-(4-fluorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
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Description
N-(4-fluorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C15H15FN2O3S2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.05081285 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-fluorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide and related compounds have been explored for their potential as therapeutic agents. The structural motif of fluorophenyl combined with pyrrolidinylsulfonyl and thiophene carboxamide has been identified in the development of selective and efficacious inhibitors targeting kinase superfamily members, demonstrating significant promise in cancer therapeutics. For example, substituted analogues have shown complete tumor stasis in preclinical models, underscoring their potential in oncology research (Schroeder et al., 2009).
Polymer Science and Material Engineering
In polymer science, compounds incorporating the fluorophenyl group are pivotal in synthesizing new materials with exceptional properties. These materials, such as aromatic polyamides and polyimides, exhibit remarkable solubility, thermal stability, and mechanical strength, making them suitable for advanced applications in aerospace, electronics, and nanotechnology. For instance, novel polyamides containing ether and bulky fluorenylidene groups prepared via direct polycondensation have demonstrated excellent solubility and thermal stability, presenting new opportunities for the development of high-performance materials (Hsiao, Yang, & Lin, 1999).
Environmental and Biological Sciences
The sensitivity and selectivity of compounds bearing the thiophene moiety have been leveraged in designing fluorescent probes for detecting thiophenols in environmental samples. Such probes offer a high degree of specificity and sensitivity, essential for monitoring and controlling environmental pollutants and understanding biological systems. The development of reaction-based fluorescent probes exemplifies the application of these compounds in detecting toxic benzenethiols and biologically active aliphatic thiols, critical for environmental monitoring and biological research (Wang et al., 2012).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S2/c16-11-3-5-12(6-4-11)17-15(19)14-9-13(10-22-14)23(20,21)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAZPAXLUOHOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.